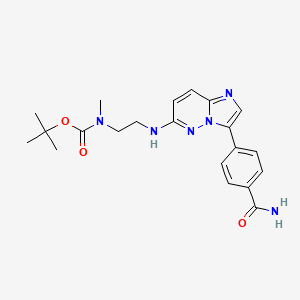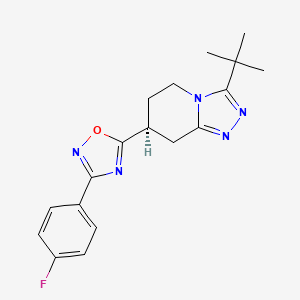
LY2922470
Overview
Description
Mechanism of Action
Target of Action
LY2922470 primarily targets the G Protein-Coupled Receptor 40 (GPR40) . GPR40, also known as Free Fatty Acid Receptor 1, plays a crucial role in the regulation of glucose homeostasis and insulin secretion .
Mode of Action
As a potent and selective agonist of GPR40, this compound binds to this receptor and activates it . This activation leads to the stimulation of insulin production, which is beneficial for the treatment of type 2 diabetes .
Biochemical Pathways
The activation of GPR40 by this compound influences the insulin signaling pathway, leading to a reduction in blood glucose levels . Additionally, it has been suggested that this compound may have protective effects against ischemic stroke, indicating a potential influence on cerebrovascular pathways .
Pharmacokinetics
These studies have looked at how much of the drug gets into the bloodstream and how long it takes the body to eliminate it .
Result of Action
The activation of GPR40 by this compound leads to significant increases in insulin and GLP-1, reducing glucose levels . This makes it a potential treatment for type 2 diabetes mellitus . Moreover, studies have shown that this compound can alleviate ischemic-stroke-induced acute brain injury and functional alterations in mice .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. It’s worth noting that the effectiveness of this compound can vary depending on the individual’s health status and other factors .
Biochemical Analysis
Biochemical Properties
LY2922470 interacts with the G protein-coupled receptor 40 (GPR40), a receptor that plays a crucial role in the regulation of insulin secretion . The interaction between this compound and GPR40 triggers a series of biochemical reactions that lead to the stimulation of insulin production .
Cellular Effects
This compound influences cell function by interacting with GPR40, which is expressed in various types of cells, including pancreatic beta cells . This interaction leads to an increase in insulin secretion, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound binds to GPR40, leading to the activation of this receptor . This activation triggers a cascade of intracellular signaling events, culminating in the stimulation of insulin secretion .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed in both in vitro and in vivo studies . In these studies, this compound demonstrated a positive effect on neuroprotection, with a reduction in infarct size and an improvement in motor skills in mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At therapeutic doses, this compound has been shown to reduce glucose levels along with significant increases in insulin and GLP-1 .
Metabolic Pathways
This compound is involved in the insulin secretion pathway, where it interacts with GPR40 . This interaction leads to the activation of the receptor and the subsequent stimulation of insulin secretion .
Transport and Distribution
Given its role as a GPR40 agonist, it is likely that it is transported to cells expressing this receptor .
Subcellular Localization
As a GPR40 agonist, it is expected to localize to the cell membrane, where GPR40 is expressed .
Preparation Methods
The synthesis of LY2922470 involves the preparation of spiropiperidine and tetrahydroquinoline acid derivatives. These derivatives are designed to break planarity and reduce lipophilicity, resulting in unique pharmacological properties . The specific synthetic routes and reaction conditions for this compound are proprietary and have not been fully disclosed in the public domain.
Chemical Reactions Analysis
LY2922470 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms with different pharmacological properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LY2922470 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
LY2922470 is part of a class of GPR40 agonists that includes compounds such as LY2881835 and LY2922083 . Compared to these similar compounds, this compound demonstrates potent, efficacious, and durable dose-dependent reductions in glucose levels along with significant increases in insulin and glucagon-like peptide-1 (GLP-1) secretion . This makes this compound a unique and promising candidate for the treatment of type 2 diabetes mellitus and other related conditions.
Properties
IUPAC Name |
(3S)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4S/c1-3-6-22(17-27(30)31)20-10-12-23(13-11-20)33-19-25-15-14-24(34-25)18-29-16-5-8-21-7-4-9-26(32-2)28(21)29/h4,7,9-15,22H,5,8,16-19H2,1-2H3,(H,30,31)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVDLRVFJTVWEO-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCCC4=C3C(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901106563 | |
| Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901106563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423018-12-5 | |
| Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-4-[[5-[(3,4-Dihydro-8-methoxy-1(2H)-quinolinyl)methyl]-2-thienyl]methoxy]-β-1-propyn-1-ylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901106563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of (S)-3-(4-((5-((8-Methoxy-3,4-dihydroquinolin-1(2H)-yl)methyl)thiophen-2-yl)methoxy)phenyl)hex-4-ynoic acid (LY2922470)?
A1: this compound acts as a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). [, ] This receptor is highly expressed in pancreatic β-cells and plays a critical role in glucose-stimulated insulin secretion. [, ] Upon binding to GPR40, this compound activates downstream signaling pathways, leading to amplified insulin release, specifically in the presence of elevated glucose levels. [, ]
Q2: How does the structure of this compound contribute to its activity and selectivity for GPR40?
A2: While specific structure-activity relationship (SAR) data for this compound is limited in the provided abstracts, research suggests that modifications to endogenous fatty acids, focusing on breaking planarity and reducing lipophilicity, led to the identification of the spiropiperidine and tetrahydroquinoline acid derivatives like this compound as potent and selective GPR40 agonists. [] These structural modifications contribute to the unique pharmacological, selectivity, and pharmacokinetic properties of this compound. []
Q3: What preclinical evidence supports the potential of this compound as a treatment for type 2 diabetes?
A3: Preclinical studies demonstrated that this compound exhibits durable dose-dependent glucose-lowering effects in animal models. [] These effects are attributed to its ability to significantly increase both insulin and GLP-1 secretion. [] Notably, these beneficial effects were observed without causing hypoglycemia, a common side effect of some existing diabetes medications. []
Q4: Has this compound been evaluated in a clinical setting, and what are the key findings?
A4: Yes, this compound has progressed to clinical trials in individuals with type 2 diabetes. [, ] Initial clinical data supports the compound's potential as a glucose-lowering therapy. [] While detailed clinical trial results are not provided in the abstracts, the findings provide preliminary evidence of this compound's efficacy in humans. []
Q5: Beyond its role in glucose control, does this compound exhibit other potentially beneficial effects?
A5: Research suggests that this compound might offer protective effects against ischemic stroke. [] Transcriptomic analysis revealed that the gene signature induced by this compound shares similarities with agents known to defend against cerebrovascular accidents. [] In mouse models, this compound administration, either orally or via injection, reduced infarct size and improved motor skills after ischemic stroke. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone](/img/structure/B608663.png)


